3-Bromo-2-chloro-4-nitropyridine
Overview
Description
3-Bromo-2-chloro-4-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrClN2O2 It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and nitro functional groups
Scientific Research Applications
3-Bromo-2-chloro-4-nitropyridine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
Target of Action
3-Bromo-2-chloro-4-nitropyridine is primarily used as a laboratory chemical and for the synthesis of substances . It is known to target the respiratory system , causing irritation and potential harm.
Mode of Action
It is known that nitropyridines can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Nitropyridines are known to participate in sm cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions . These reactions can lead to the formation of various organoboron reagents, affecting the associated biochemical pathways .
Pharmacokinetics
It is known to cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . Therefore, its bioavailability may be influenced by these factors.
Result of Action
It is known to cause skin and eye irritation, and may cause respiratory irritation . These effects suggest that it may have cytotoxic properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a well-ventilated place . Protective measures, such as wearing gloves and eye protection, should be taken when handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-4-nitropyridine typically involves the halogenation and nitration of pyridine derivatives. One common method includes the reaction of 2-chloro-4-nitropyridine with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a bromine atom at the 3-position of the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-chloro-4-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted pyridines.
Reduction Products: 3-Bromo-2-chloro-4-aminopyridine.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Comparison with Similar Compounds
2-Chloro-4-nitropyridine: Similar structure but lacks the bromine atom.
3-Bromo-4-nitropyridine: Similar but lacks the chlorine atom.
2-Bromo-4-nitropyridine: Similar but lacks the chlorine atom at the 3-position.
Uniqueness: 3-Bromo-2-chloro-4-nitropyridine is unique due to the simultaneous presence of bromine, chlorine, and nitro groups on the pyridine ring. This combination of substituents imparts distinct reactivity and chemical properties, making it a valuable compound for various synthetic applications .
Properties
IUPAC Name |
3-bromo-2-chloro-4-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-4-3(9(10)11)1-2-8-5(4)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOYAFSLONCZPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1[N+](=O)[O-])Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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